molecular formula C9H6BF3O3 B14129370 (4-(Trifluoromethyl)benzofuran-7-yl)boronic acid CAS No. 325486-42-8

(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid

Cat. No.: B14129370
CAS No.: 325486-42-8
M. Wt: 229.95 g/mol
InChI Key: LHYYUWDEHXQRIH-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of (4-(Trifluoromethyl)benzofuran-7-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the replacement of the boronic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield an alcohol or ketone, while reduction may produce a hydroxyl group.

Scientific Research Applications

(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)benzofuran-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

CAS No.

325486-42-8

Molecular Formula

C9H6BF3O3

Molecular Weight

229.95 g/mol

IUPAC Name

[4-(trifluoromethyl)-1-benzofuran-7-yl]boronic acid

InChI

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7(10(14)15)8-5(6)3-4-16-8/h1-4,14-15H

InChI Key

LHYYUWDEHXQRIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CO2)(O)O

Origin of Product

United States

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